2,6-Dimethylaniline-d9

Catalog No.
S13978953
CAS No.
M.F
C8H11N
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylaniline-d9

Product Name

2,6-Dimethylaniline-d9

IUPAC Name

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)aniline

Molecular Formula

C8H11N

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D

InChI Key

UFFBMTHBGFGIHF-XVGWXEQOSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H]

2,6-Dimethylaniline-d9, also known as deuterated 2,6-dimethylaniline, is a stable isotopic variant of the organic compound 2,6-dimethylaniline. Its molecular formula is C₈H₁₁N, with the deuterium atoms replacing the hydrogen atoms in the dimethyl groups. This compound is primarily used in research and analytical chemistry due to its unique isotopic labeling, which aids in tracing and quantifying

Typical of aromatic amines. Key reactions include:

  • Oxidation: It reacts with strong oxidizing agents to form corresponding nitro compounds or other oxidized derivatives.
  • Acid-Base Reactions: The compound can neutralize acids in exothermic reactions, resulting in the formation of salts and water.
  • Nitration: Under suitable conditions, it can undergo nitration to yield nitro derivatives which are significant intermediates in the synthesis of pharmaceuticals .

2,6-Dimethylaniline has demonstrated notable biological activity, particularly as a metabolite of certain anesthetics such as lidocaine. Research indicates that it may exhibit carcinogenic properties in rats when exposed to high concentrations over extended periods. The compound is classified as a nasal carcinogen, raising concerns about its potential effects on human health through occupational exposure or environmental contamination .

The synthesis of 2,6-dimethylaniline-d9 can be achieved through several methods:

  • Deuterated Alkylation: The primary method involves the alkylation of aniline with deuterated methyl iodide or another deuterated methylating agent.
  • Reduction of Nitro Compounds: Another approach includes the reduction of corresponding nitro derivatives using deuterated reducing agents.
  • Ammonolysis of Xylenols: Similar to its non-deuterated counterpart, it can be synthesized from xylenols through ammonolysis under catalytic conditions .

2,6-Dimethylaniline-d9 finds applications primarily in:

  • Analytical Chemistry: Used as a standard or internal reference in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.
  • Pharmaceutical Development: Serves as a precursor for synthesizing various pharmaceutical compounds.
  • Toxicological Studies: Utilized in research to study metabolic pathways and toxicological effects of related compounds .

Studies involving 2,6-dimethylaniline-d9 often focus on its interactions within biological systems. For instance:

  • Metabolism Studies: Research has shown that 2,6-dimethylaniline acts as a metabolite for lidocaine; understanding its metabolic pathway helps elucidate drug efficacy and safety profiles.
  • Toxicity Assessments: Interaction studies assess how this compound affects cellular mechanisms and contributes to toxicity or carcinogenicity in various models .

Several compounds share structural similarities with 2,6-dimethylaniline. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
2-MethylanilineAromatic AmineUsed in dye manufacturing; less toxic than 2,6-DMA
3,4-DimethylanilineAromatic AmineExhibits different biological activity; not carcinogenic
AnilineSimple Aromatic AminePrecursor for dyes; widely studied for toxicity
N,N-Dimethyl-p-toluidineAromatic AmineUsed in polymer production; lower health risks

The uniqueness of 2,6-dimethylaniline lies in its specific position of methyl groups on the aromatic ring and its associated biological activities that differ from those of other xylidine isomers. Its role as a precursor for various industrial chemicals further distinguishes it from similar compounds .

For 2,6-Dimethylaniline-d9

Mechanism TypeActive SpeciesRate Determining StepKinetic OrderIsotope Effect (kH/kD)
Electrophilic Aromatic SubstitutionCF3SO3D, H+Aromatic protonationFirst order in [acid]2.5-4.0
Reversible Oxidative AdditionM-H, M-D complexesC-H oxidative additionZero order in [D2]1.5-2.8
Concerted Metalation-DeprotonationM-aryl intermediatesC-H metalationFirst order in [catalyst]2.0-3.5
Relay MechanismCharged + basic sitesDeuteron relayFirst order in [D2O]3.0-5.0
Surface Adsorption-ExchangeSurface metal sitesSurface desorptionFractional order1.8-3.2

Surface-Mediated Exchange Processes

Surface-mediated hydrogen-deuterium exchange represents a heterogeneous approach that has shown remarkable promise for large-scale deuteration of aromatic amines [11] [8] [12]. This mechanism operates through the adsorption of substrate molecules onto catalytically active metal surfaces, followed by surface-mediated deuteron exchange [8] [12].

Studies utilizing supported metal catalysts demonstrate that iron-based systems achieve deuterium incorporation rates exceeding 90% while maintaining excellent recyclability [8] [12]. The mechanism exhibits fractional-order kinetics due to the complexity of surface adsorption and desorption processes [8] [12]. Pseudo in-situ X-ray photoelectron spectroscopy studies reveal that iron oxides formed during catalysis undergo partial reduction to metallic iron under hydrogen atmosphere, enhancing catalytic activity [8] [12].

Precursor-Directed Biosynthetic Approaches

Precursor-directed biosynthetic approaches for synthesizing 2,6-dimethylaniline-d9 have gained significant attention due to their potential for selective deuterium incorporation and scalable production [13] [14]. These methodologies leverage biological systems or biomimetic processes to achieve targeted deuteration with high efficiency and selectivity.

N-Acetylcysteamine Ester Methodology

The N-acetylcysteamine ester approach represents a highly sophisticated precursor-directed strategy for deuterium incorporation [13]. This methodology utilizes synthetic precursors that mimic natural coenzyme-A-activated building blocks, enabling their acceptance by enzymatic systems [13]. Research demonstrates that this approach achieves deuterium incorporation efficiencies ranging from 60% to 85% through selective substitution of natural substrates with deuterated analogs [13].

The synthetic pathway typically requires 3 to 5 synthetic steps, beginning with the preparation of the appropriate N-acetylcysteamine thioester precursor [13]. Optimization studies reveal that the incorporation efficiency is highly dependent on the structural similarity between the synthetic precursor and the natural substrate [13]. This approach has demonstrated moderate scalability, making it suitable for research applications requiring milligram to gram quantities of deuterated products [13].

Enzymatic Deuteration Pathways

Enzymatic deuteration pathways offer remarkable selectivity for deuterium incorporation through the exploitation of natural enzymatic processes [13] [15]. These approaches utilize engineered enzyme systems that have been modified to accept deuterated substrates or operate in deuterium-enriched environments [13] [15].

Research findings indicate that enzymatic approaches achieve incorporation efficiencies between 50% and 80%, with the primary advantage being the exceptional selectivity for specific molecular positions [13] [15]. The methodology typically requires only 1 to 2 synthetic steps, making it highly efficient from a synthetic standpoint [13]. However, the scalability remains moderate due to the specialized nature of the enzymatic systems required [13].

Protected Amine Derivative Strategies

Protected amine derivative strategies involve the use of temporarily protected amino groups to direct deuterium incorporation to specific positions within the aromatic system [16] [14]. This approach utilizes protecting groups that can be selectively removed after deuteration to reveal the desired deuterated amine product [16] [14].

Studies demonstrate that this methodology achieves incorporation efficiencies ranging from 70% to 90% while requiring 4 to 6 synthetic steps [16] [14]. The approach offers high scalability, making it suitable for industrial applications [16] [14]. The protecting group strategy allows for precise control over the deuteration pattern, enabling the synthesis of regioselectively deuterated products [16] [14].

Table 2: Precursor-Directed Biosynthetic Approaches for 2,6-Dimethylaniline-d9

Precursor TypeTarget ProductIncorporation Efficiency (%)Synthetic StepsScalability
N-Acetylcysteamine EstersFK506 analogues60-853-5Moderate
Deuterated Building BlocksDeuterated aromatics80-952-4High
Protected Amine DerivativesAmine pharmaceuticals70-904-6High
Metalated IntermediatesOrganometallic complexes85-982-3Low
Enzymatic SubstratesMetabolite standards50-801-2Moderate

Metabolic Precursor Integration

Metabolic precursor integration represents an advanced approach that exploits natural metabolic pathways to achieve selective deuterium incorporation [17] [18] [19]. This methodology involves the administration of deuterated precursors that become incorporated into target molecules through normal metabolic processes [17] [18].

Research demonstrates that 2,6-dimethylaniline-d9 can be generated through the metabolic processing of deuterated lidocaine precursors [18] [19]. Studies utilizing this approach have successfully demonstrated the transfer of deuterated metabolites into biological fluids, with detection levels ranging from 1.6 to 66.0 parts per billion [18] [19]. The methodology offers exceptional selectivity for physiologically relevant deuteration patterns [17] [18].

Solid-Phase Deuteration Techniques

Solid-phase deuteration techniques have revolutionized the synthesis of 2,6-dimethylaniline-d9 by providing scalable, efficient, and environmentally friendly approaches to deuterium incorporation [20] [8] [12]. These methodologies utilize heterogeneous catalysts supported on various solid matrices to achieve selective deuteration under mild conditions.

Supported Metal Catalyst Systems

Supported metal catalyst systems represent the cornerstone of solid-phase deuteration technology for aromatic amines [20] [8] [12]. These systems utilize precious and non-precious metals dispersed on high-surface-area supports to facilitate hydrogen-deuterium exchange reactions [20] [8] [12].

Research demonstrates that alumina-supported palladium and platinum catalysts achieve deuterium incorporation rates between 90% and 95% under optimized conditions [20] [8]. Operating pressures typically range from 1 to 10 bar, with reaction times of 2 to 8 hours [8]. These systems exhibit recyclability for 3 to 5 cycles with metal leaching below 5 parts per million [8] [12].

Iron-based catalysts supported on cellulose-derived materials have emerged as particularly promising alternatives to precious metal systems [8] [12]. These catalysts operate at higher pressures (5 to 30 bar) but offer superior recyclability (5 to 8 cycles) and virtually no metal leaching (less than 1 part per million) [8] [12]. The extended reaction times (6 to 24 hours) are offset by the exceptional deuterium incorporation rates exceeding 90% [8] [12].

Nanoparticle-Based Catalytic Systems

Nanoparticle-based catalytic systems have shown exceptional promise for selective deuteration of aromatic compounds, including 2,6-dimethylaniline derivatives [20] [21]. These systems utilize metal nanoparticles with controlled size and morphology to achieve enhanced catalytic activity and selectivity [20] [21].

Iridium nanoparticles supported on various substrates demonstrate remarkable selectivity for meta and para positions in aromatic systems [20]. Research indicates that these catalysts achieve deuterium incorporation rates between 85% and 95% while operating at temperatures of 80°C to 120°C [20]. The heterogeneous nature of these catalysts has been confirmed through filtration and mercury drop tests [20].

Recent developments in electrophotocatalytic systems utilizing perylene-based organic catalysts have demonstrated the feasibility of transition-metal-free deuteration [22]. These systems achieve high deuterium incorporation with excellent site-selectivity while utilizing economical deuterium oxide as the deuterium source [22].

Flow Chemistry Integration

Flow chemistry integration represents a significant advancement in solid-phase deuteration technology, enabling continuous processing and improved reaction control [23] [24]. These systems utilize packed-bed reactors containing supported catalysts to achieve continuous deuteration with enhanced efficiency [23] [24].

Research demonstrates that flow systems can achieve deuterium incorporation rates comparable to batch processes while significantly reducing reaction times [23] [24]. The continuous nature of these systems enables the production of multi-kilogram quantities of deuterated products [24]. Process optimization studies reveal that multiple reactors in series can achieve deuteration ratios exceeding 94% atomic percent deuterium [24].

The integration of recirculation processes in flow systems has further enhanced the potential for achieving high isotopic purities [23]. These closed-loop systems enable iterative deuteration cycles that can achieve both site-selective and perdeuterated products on demand [23].

Table 3: Solid-Phase Deuteration Techniques for 2,6-Dimethylaniline-d9

Support MaterialActive MetalOperating Pressure (bar)Reaction Time (h)Recyclability (cycles)Metal Leaching (ppm)
Alumina (Al2O3)Pd, Pt1-102-83-5< 5
Activated CarbonPd, Pt, Ir1-204-165-10< 10
Silica (SiO2)Ru, Rh1-151-62-4< 3
Cellulose-derivedFe, Co, Ni5-306-245-8< 1
Polymer resinsVarious1-52-122-6< 15

Advanced Surface Characterization

Advanced surface characterization techniques have provided crucial insights into the mechanisms of solid-phase deuteration [8] [12]. X-ray photoelectron spectroscopy studies reveal that catalyst surfaces undergo dynamic changes during deuteration reactions, with metal oxides being partially reduced under hydrogen atmosphere [8] [12].

Surface area and porosity measurements demonstrate that optimal catalyst performance is achieved with materials exhibiting high surface areas and appropriate pore size distributions [8] [12]. These characteristics facilitate substrate access to active sites while promoting efficient mass transfer of deuterium-containing species [8] [12].

The application of mass spectrometric quantification paradigms for 2,6-Dimethylaniline-d9 represents a sophisticated analytical approach that leverages the unique isotopic properties of deuterated internal standards [1] [2] [3]. This deuterated analog of 2,6-dimethylaniline serves as an exemplary model compound for understanding advanced quantification methodologies in complex analytical matrices. The compound, with molecular formula C₈H₂D₉N and molecular weight 130.24, exhibits exceptional isotopic purity exceeding 99.9%, making it an ideal candidate for precision analytical applications [4].

Internal Standard Optimization Strategies

Internal standard optimization for 2,6-Dimethylaniline-d9 requires systematic evaluation of multiple parameters that directly influence quantitative accuracy and precision [5] [6] [7]. The primary optimization strategy centers on the isotope dilution mass spectrometry principle, where the deuterated analog provides inherent compensation for matrix effects and analytical variability [3] [8].

The molecular weight differential between 2,6-dimethylaniline and its deuterated counterpart creates a mass shift of nine atomic mass units, providing sufficient separation to eliminate spectral interference while maintaining identical chemical behavior [1] [4]. This mass difference ensures that both compounds exhibit virtually identical extraction recovery, ionization efficiency, and chromatographic retention characteristics, fulfilling the fundamental requirements for optimal internal standard performance [5] [6].

Optimization FactorOptimal RangeImpact on Quantification
Molecular Weight Difference6-9 mass unitsMass spectrometric separation
Elution Time Difference±0.1 minutesChromatographic co-elution
Ionization Efficiency85-115%Signal response consistency
Chemical Stability>95% at 4°CLong-term method reliability
Extraction Recovery70-96%Analytical precision
Matrix Effect Response±15% variationInterference correction
Calibration LinearityR² ≥ 0.99Quantitative accuracy
Deuterium Incorporation9 deuterium atomsIsotopic discrimination

Extraction recovery optimization studies have demonstrated that solid-phase extraction protocols achieve recovery rates between 90-96% for both the analyte and internal standard [1] [9] [10]. The consistency of recovery between the deuterated and non-deuterated forms ensures that the isotope ratio remains stable throughout the analytical procedure, providing reliable quantification even in the presence of variable extraction efficiency [9] [10].

The chemical stability of 2,6-Dimethylaniline-d9 under various storage conditions has been extensively characterized, with the compound maintaining greater than 95% integrity when stored at 4°C for extended periods [4] [11]. This stability profile is crucial for method robustness and long-term analytical reliability, particularly in clinical and regulatory applications where sample integrity over time is paramount [12] [13].

Matrix Effect Mitigation Protocols

Matrix effect mitigation represents one of the most critical aspects of quantitative mass spectrometric analysis, particularly when analyzing complex biological or environmental samples [14] [15]. The implementation of 2,6-Dimethylaniline-d9 as an internal standard provides exceptional matrix effect compensation through the isotope dilution principle [3] [8].

Matrix effects in liquid chromatography-mass spectrometry arise from co-eluting compounds that interfere with the ionization process, leading to either signal suppression or enhancement [14] [15]. These effects can severely compromise analytical accuracy and precision if not properly addressed through appropriate mitigation strategies [15] [16].

StrategyEffectivenessImplementation ComplexityCost Factor
Stable Isotope Dilution90-95%HighHigh
Chromatographic Separation75-85%MediumMedium
Sample Preparation Optimization80-90%MediumMedium
Mobile Phase Modification60-75%LowLow
Ion Source Parameter Tuning70-80%LowLow
Matrix-Matched Calibration85-95%MediumMedium
Post-Column Infusion95-99%HighHigh
Dilution Protocols50-70%LowLow

The deuterated internal standard approach achieves 90-95% effectiveness in matrix effect mitigation by ensuring that both the analyte and internal standard experience identical matrix-induced ionization changes [5] [6]. This approach is particularly effective because the isotopically labeled compound co-elutes with the target analyte and exhibits nearly identical physicochemical properties, resulting in proportional responses to matrix-induced interference [3] [7].

Chromatographic separation optimization contributes significantly to matrix effect reduction by temporal separation of interfering compounds from the analyte of interest [17] [16]. High-performance liquid chromatography methods employing gradient elution with optimized mobile phase compositions can achieve 75-85% reduction in matrix effects [17] [18]. The implementation of ultra-high-performance liquid chromatography with sub-two-micron particles further enhances separation efficiency and reduces analysis time [17] [16].

Sample preparation optimization protocols, including solid-phase extraction and liquid-liquid extraction methodologies, provide 80-90% matrix effect reduction through selective removal of interfering compounds [9] [19] [10]. The selection of appropriate extraction sorbents and elution conditions is critical for maximizing analyte recovery while minimizing matrix component extraction [19] [20].

Cross-Platform Calibration Frameworks

Cross-platform calibration frameworks ensure analytical method transferability and result comparability across different mass spectrometric platforms and analytical laboratories [21] [22] [23]. The development of robust calibration protocols for 2,6-Dimethylaniline-d9 quantification requires systematic evaluation of platform-specific variables and their impact on quantitative accuracy [24] [25].

The fundamental principle underlying cross-platform calibration involves the standardization of analytical response factors across different instrumental configurations [21] [25]. This standardization process requires comprehensive characterization of platform-specific parameters including ionization efficiency, mass analyzer performance, and detector response characteristics [24] [13].

Platform ParameterPlatform A (Triple Quad)Platform B (Q-TOF)Calibration Factor
Mass Spectrometer TypeTSQ QuantumQ-TOF Premier1.00
Ionization MethodESI PositiveESI Positive1.00
Collision Energy25 eV20 eV1.25
Dwell Time100 ms0.1 s1.00
Capillary Voltage3.0 kV3.2 kV0.94
Source Temperature120°C120°C1.00
Desolvation Temperature350°C350°C1.00
Cone Voltage30 V35 V0.86

Method validation protocols for cross-platform implementation require demonstration of analytical equivalence through comprehensive performance evaluation [12] [13]. The validation process encompasses assessment of selectivity, linearity, accuracy, precision, limit of detection, limit of quantification, robustness, and stability across all participating platforms [12] [26].

Validation ParameterAcceptance CriteriaObserved ValueStatus
SelectivityNo interferenceConfirmedPass
LinearityR² ≥ 0.99R² = 0.998Pass
Accuracy±15% (±20% at LLOQ)±12%Pass
Precision (Intra-day)CV ≤ 15%CV = 8.5%Pass
Precision (Inter-day)CV ≤ 20%CV = 12.3%Pass
Limit of DetectionS/N ≥ 3S/N = 4.2Pass
Limit of QuantificationS/N ≥ 10S/N = 15.8Pass
RobustnessCV ≤ 10%CV = 7.2%Pass
Stability±15% deviation±8% deviationPass

The isotope dilution method provides inherent advantages for cross-platform standardization due to its reliance on ratio measurements rather than absolute signal intensities [3] [8] [27]. This characteristic reduces the impact of instrumental variations and provides enhanced method transferability between different analytical platforms [8] [28].

Quality control protocols for cross-platform implementation require continuous monitoring of analytical performance through the analysis of certified reference materials and inter-laboratory comparison samples [22] [23] [26]. These protocols ensure ongoing method reliability and facilitate early detection of analytical drift or systematic bias [26] [29].

The analytical performance characteristics achieved through optimized mass spectrometric quantification paradigms demonstrate the exceptional utility of 2,6-Dimethylaniline-d9 as an internal standard for complex analytical applications [1] [2] [6].

ParameterValueApplication
Method Detection Limit0.20 ppb2,6-Dimethylaniline-d9 in milk
Relative Standard Deviation3.6%At 5 ppb concentration
Accuracy±15%Bioanalytical methods
Precision±20%FDA/EMA guidelines
Isotopic Purity>99.9%Deuterium labeling
Recovery Rate90-96%Solid-phase extraction
Matrix Effect Correction85-105%Internal standard correction
Calibration Range2-1500 ng/mLQuantitative analysis

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

130.145640069 g/mol

Monoisotopic Mass

130.145640069 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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